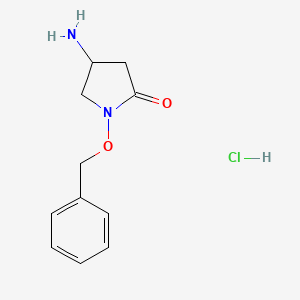

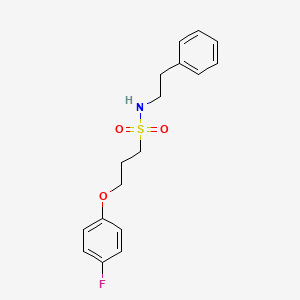

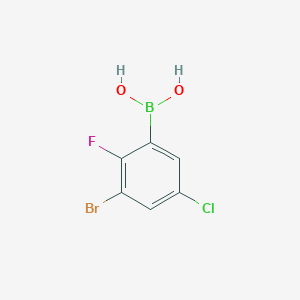

![molecular formula C16H12Cl2FNO2 B2999597 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one CAS No. 338976-52-6](/img/structure/B2999597.png)

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Schiff bases are usually synthesized by the condensation of primary amines with carbonyl compounds. The specific synthesis process for this compound would likely involve the reaction of 2,4-dichloroaniline and 4-fluorophenyl ketone in the presence of a catalyst .Chemical Reactions Analysis

As a Schiff base, this compound could participate in various chemical reactions. For example, it could undergo reduction to form a secondary amine, or it could react with an acid to form a protonated iminium ion .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one" have been extensively studied. Research efforts have focused on synthesizing various derivatives and analyzing their molecular structures using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. For example, Alamro et al. (2021) explored the mesomorphic properties and molecular packing of Schiff base derivatives, providing insights into the influence of lateral groups on molecular geometry and thermal parameters Alamro et al., 2021.

Photophysical Properties

The photophysical properties of derivatives have been a significant area of interest, with studies investigating their potential in optical and electronic applications. Hoffert et al. (2017) described the synthesis of push–pull pyrazine fluorophores, highlighting the impact of electron-donating groups and π-conjugated systems on emission and intramolecular charge transfer, which could be relevant for understanding the photophysical behavior of similar compounds Hoffert et al., 2017.

Liquid Crystalline Properties

The exploration of liquid crystalline properties forms another crucial aspect of research. Thaker et al. (2012) synthesized and characterized novel compounds with a 2,6-disubstituted naphthalene ring system, studying their mesomorphic behavior through polarizing optical microscopy and differential scanning calorimetry. This research avenue could provide a foundation for developing new liquid crystal displays or other optical devices Thaker et al., 2012.

Antimicrobial Activity

Investigations into the antimicrobial activity of related compounds have also been conducted. Chawla et al. (2012) synthesized 2,5-disubstituted-4-thiazolidinone derivatives with chloro and fluoro groups, evaluating their efficacy against various bacterial strains. Such studies underline the potential of these compounds in developing new antimicrobial agents Chawla et al., 2012.

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FNO2/c17-13-4-1-12(15(18)9-13)10-22-20-8-7-16(21)11-2-5-14(19)6-3-11/h1-6,8-9H,7,10H2/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWABMACKSSMEA-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

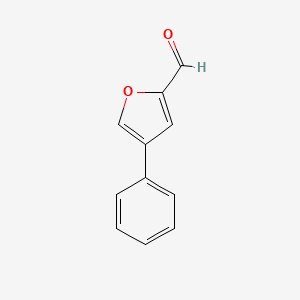

![ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)

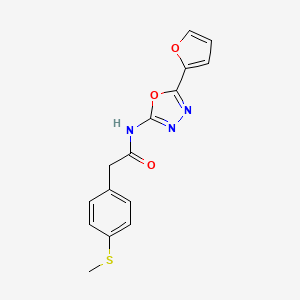

![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)

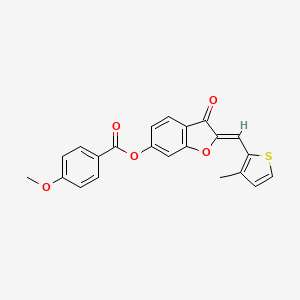

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)